molecular formula C21H22FN5O B2824304 (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone CAS No. 1105215-45-9

(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Cat. No. B2824304
CAS RN: 1105215-45-9
M. Wt: 379.439
InChI Key: MKTXWQBLAWYSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22FN5O and its molecular weight is 379.439. The purity is usually 95%.
BenchChem offers high-quality (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Logic Gates

Compounds similar to the one have been studied for their potential as fluorescent logic gates. These molecules exhibit properties that allow them to act as sensors or switches in biological systems, changing their behavior in response to environmental factors like pH, metal ions, and solvent polarity. For instance, solvent-polarity reconfigurable fluorescent logic gates based on a similar structure have demonstrated the ability to probe microenvironments within cellular membranes and protein interfaces, highlighting their utility in biochemistry and molecular biology (Gauci & Magri, 2022).

Biological Activity

Research has been conducted on triazole analogues of piperazine, which share a core structure with the compound of interest, revealing significant antibacterial activity against various human pathogens. These studies indicate the potential of such compounds for further development as antibacterial agents, demonstrating their relevance in the field of medicinal chemistry and pharmaceutical research (Nagaraj, Srinivas, & Rao, 2018).

Synthesis Methodologies

Efficient synthesis methods for similar compounds have been developed, including catalyst- and solvent-free approaches. These methodologies emphasize the importance of green chemistry principles in the synthesis of complex organic molecules, offering insights into more sustainable chemical synthesis processes (Moreno-Fuquen et al., 2019).

Tubulin Polymerization Inhibition

Studies on substituted derivatives have identified compounds with cytotoxic activity against cancer cell lines, suggesting their application in cancer therapy. These compounds have been shown to induce apoptosis through tubulin polymerization inhibition, presenting a promising avenue for anticancer drug development (Manasa et al., 2020).

properties

IUPAC Name

[1-(3,4-dimethylphenyl)triazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c1-15-3-6-19(13-16(15)2)27-14-20(23-24-27)21(28)26-11-9-25(10-12-26)18-7-4-17(22)5-8-18/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTXWQBLAWYSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

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